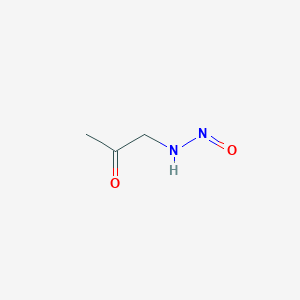

N-(2-Oxopropyl)nitrous amide

Description

Nomenclature and Structural Classification of N-(2-Oxopropyl)nitrous Amides

N-(2-Oxopropyl)nitrous amide belongs to the nitrosamine (B1359907) class of organic compounds, which are characterized by a nitroso group (-N=O) bonded to an amine nitrogen. The systematic IUPAC name for this compound is N,N-bis(2-oxopropyl)nitrous amide. nih.govveeprho.com It is also known by several synonyms, including N-Nitrosobis(2-oxopropyl)amine (BOP), bis(2-oxopropyl)nitrosamine, and 2,2'-dioxopropylnitrosamine. nih.gov

The structure of this compound consists of a central nitrogen atom attached to a nitroso group and two 2-oxopropyl groups. The presence of the ketone functional group (C=O) at the second position of the propyl chains is a key structural feature.

Amides are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of carbon atoms bonded to the nitrogen atom. masterorganicchemistry.com this compound is a tertiary amide as the nitrogen atom is bonded to three carbon atoms (two from the oxopropyl groups and one implicitly from the nitroso group connection, though the key feature is the two organic substituents). masterorganicchemistry.com The nomenclature for such substituted amides uses "N-" to indicate that the substituent is attached to the nitrogen atom. masterorganicchemistry.comlibretexts.org

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | N,N-bis(2-oxopropyl)nitrous amide nih.gov |

| CAS Number | 60599-38-4 |

| Molecular Formula | C6H10N2O3 |

| Molecular Weight | 158.16 g/mol |

| Canonical SMILES | CC(=O)CN(CC(=O)C)N=O |

| InChI Key | AKRYBBWYDSDZHG-UHFFFAOYSA-N |

Historical Context of Nitrosamide Research and Significance

The scientific interest in nitrosamines, the broader class to which this compound belongs, began to grow significantly in the mid-20th century. In 1956, researchers John Barnes and Peter Magee made a pivotal discovery linking dimethylnitrosamine to the development of liver tumors in rats. wikipedia.org This finding sparked widespread concern and initiated extensive research into the carcinogenic potential of this class of compounds. wikipedia.orglgcstandards.com

Throughout the 1960s and 1970s, studies revealed the presence of nitrosamines in a variety of consumer products, including cured meats, beverages, and tobacco smoke. lgcstandards.comearthwormexpress.com This was a period of burgeoning awareness regarding chemical carcinogens in the environment and food supply. The discovery that nitrosamines could be formed from the reaction of nitrites—commonly used as preservatives in cured meats—with secondary amines under acidic conditions further heightened these concerns. earthwormexpress.comevitachem.comcabidigitallibrary.org

The initial focus of nitrosamine research was on simpler compounds. However, as analytical techniques improved, more complex nitrosamines, including those with additional functional groups like this compound, came under investigation. N-Nitrosobis(2-oxopropyl)amine (BOP) was first synthesized in the 1970s during efforts to understand the carcinogenic potential of β-oxidized nitrosamine metabolites. Initial studies in the late 1970s quickly established its potent and specific carcinogenic effect on the pancreas in animal models, particularly Syrian hamsters. ebi.ac.uk This discovery was a significant milestone, as it provided a reliable model for studying pancreatic ductal adenocarcinoma, a notoriously difficult cancer to research.

The emergence of nitrosamine impurities in pharmaceutical drugs in 2018 brought the issue to the forefront of public health and regulatory attention. lgcstandards.comfda.gov This has led to increased scrutiny and the development of stringent guidelines by regulatory bodies worldwide to control these impurities in medicines. researchgate.net

Scope and Sub-classes of this compound Derivatives, with Emphasis on N-Nitrosobis(2-oxopropyl)amine (BOP)

The core structure of this compound allows for various derivatives by modifying the substituents on the nitrogen atom or the propyl chains. These derivatives have been instrumental in structure-activity relationship studies to understand the mechanisms of carcinogenicity.

N-Nitrosobis(2-oxopropyl)amine (BOP) is the most extensively studied compound in this subclass. It is a potent carcinogen known for inducing pancreatic ductal adenocarcinomas in Syrian hamsters, making it a critical tool in pancreatic cancer research. ebi.ac.ukvulcanchem.com Its carcinogenicity is linked to its metabolic activation by cytochrome P450 enzymes, which leads to the formation of reactive metabolites that can damage DNA. vulcanchem.com

Other notable derivatives include:

N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) : This compound is a proposed metabolite of BOP and is also carcinogenic, inducing tumors in the pancreas, liver, and bile duct in hamsters, though it is less potent than BOP. Studies comparing HPOP and BOP suggest they may have distinct carcinogenic pathways due to differences in the types and amounts of DNA adducts they form. aacrjournals.org

N-Nitrosobis(2-hydroxypropyl)amine (BHP) : A reduced metabolite of BOP, BHP is a significantly weaker carcinogen and primarily induces lung and thyroid tumors in rats, highlighting how small structural changes can dramatically alter organ specificity.

N-Nitrosomethyl(2-oxopropyl)amine (MOP) : This derivative exhibits higher pancreatic specificity than BOP and also induces nasal cavity tumors. It is hypothesized to be a metabolite of BOP.

N-Nitrosobis(2-chloropropyl)amine : The presence of electron-withdrawing chlorine atoms in this derivative alters its reactivity, requiring stronger acidic conditions for its synthesis.

The study of these and other derivatives has provided valuable insights into the metabolic activation and organ-specific effects of nitrosamines.

Table 2: Key Research Findings on BOP and Related Derivatives

| Compound | Key Findings |

|---|---|

| N-Nitrosobis(2-oxopropyl)amine (BOP) | Induces a high incidence of pancreatic ductal adenocarcinomas in Syrian hamsters. ebi.ac.uk Its carcinogenicity is mediated through metabolic activation and the formation of DNA adducts. vulcanchem.com In newborn Fischer F-344 rats, BOP induced hepatocellular carcinoma, nephroblastoma, and gonadal stromal tumors, indicating different tissue sensitivities compared to hamsters. nih.gov |

| N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) | Less potent than BOP, it induces pancreatic, liver, and bile duct tumors in hamsters. Produces significantly fewer N7-methylguanine DNA adducts in the pancreas compared to BOP. |

| N-Nitrosobis(2-hydroxypropyl)amine (BHP) | Weaker carcinogen than BOP, primarily causing lung and thyroid tumors in rats. It is a reduced metabolite of BOP but lacks significant pancreatic carcinogenicity on its own. |

| N-Nitrosomethyl(2-oxopropyl)amine (MOP) | Shows higher pancreatic specificity than BOP and also induces nasal cavity tumors. It is considered more mutagenic than BOP in certain cell assays. |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N,N-bis(2-oxopropyl)nitrous amide |

| N-Nitrosobis(2-oxopropyl)amine (BOP) |

| bis(2-oxopropyl)nitrosamine |

| 2,2'-dioxopropylnitrosamine |

| dimethylnitrosamine |

| N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) |

| N-Nitrosobis(2-hydroxypropyl)amine (BHP) |

| N-Nitrosomethyl(2-oxopropyl)amine (MOP) |

| N-Nitrosobis(2-chloropropyl)amine |

| N-methyl-N-(2-oxopropyl)nitrous amide |

| N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide |

| N-(2-oxopropyl)-N-prop-2-enyl-nitrous amide |

| 2-oxopropyl-n-propylnitrosamine |

| N-Nitroso-N-methyl-n-tetradecylamine |

| 1-(2-oxopropyl)nitroso-3-(2-chloroethyl)urea |

| N-Nitroso-N-methylurea (NMU) |

| N-Nitrosodimethylamine (NDMA) |

| N-Nitrosodiethylamine (NDEA) |

| Valsartan |

| Irbesartan |

| Losartan |

| Ranitidine |

| Metformin |

| Duloxetine |

| bis(2-hydroxypropyl)amine |

| Sodium nitrite (B80452) |

| Nitrous acid |

| N-nitroso-N-(2-oxopropyl)urea |

| N-Nitroso-2,6-dimethylmorpholine (NDMM) |

| 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) |

| N-nitrosodithiazine |

| N-nitrosothialdine |

| N-Nitrosomethyl-(2-tosyloxyethyl) amine |

| N-Nitrosomethyl-(3-hydroxypropyl)amine |

| 1-Nitroso-1-hydroxyethyl-3-chloroethylurea |

| N-Hexylnitrosourea |

| 1-Allyl-1-nitrosourea |

| 1-Nitroso-1-(2-hydroxypropyl)-3-chloroethylurea |

| N-Nitrosobenzthiazuron |

| 1-(3-Hydroxypropyl)-1-nitrosourea |

| N-Nitroso-bis-(4,4,4-trifluoro-N-butyl)amine |

| N-Nitrosodipropylamine |

| 4-Nitrosomethylaminopyridine |

| N-n-Butyl-N-nitrosourea |

| Nitrosododecamethyleneimine |

| 3-Nitrosomethylaminopyridine |

| 2-Nitrosomethylaminopyridine |

| 1-Ethylnitroso-3-(2-oxopropyl)-urea |

| 2-Oxopropylnitrosourea |

| 1-Amyl-1-nitrosourea |

Structure

3D Structure

Properties

CAS No. |

89871-83-0 |

|---|---|

Molecular Formula |

C3H6N2O2 |

Molecular Weight |

102.09 g/mol |

IUPAC Name |

N-(2-oxopropyl)nitrous amide |

InChI |

InChI=1S/C3H6N2O2/c1-3(6)2-4-5-7/h2H2,1H3,(H,4,7) |

InChI Key |

VVOLINMDRYJSQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CNN=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparation

Nitrosation Reactions for N-(2-Oxopropyl)nitrous Amide Formation

The primary and most direct route to this compound involves the nitrosation of its corresponding primary amine precursor, aminoacetone. This reaction, while conceptually straightforward, requires precise control over several parameters to achieve the desired product and minimize competing side reactions, such as the formation of diazoacetone or complete deamination. The reaction involves the electrophilic attack of a nitrosating agent, typically derived from nitrous acid, on the nucleophilic amino group of the precursor.

The successful synthesis of this compound is highly dependent on the reaction environment. The instability of both the nitrosating agent (nitrous acid) and the product necessitates specific conditions to maximize yield and purity.

Nitrosating Agent: The most common method for laboratory-scale synthesis is the in situ generation of nitrous acid (HNO₂). This is achieved by the dropwise addition of a strong acid to a cooled, aqueous solution of an alkali metal nitrite (B80452), most frequently sodium nitrite (NaNO₂). The choice of acid can influence the reaction kinetics; weak acids like acetic acid provide a buffered, mildly acidic environment, whereas strong acids like hydrochloric acid can accelerate the reaction but may also promote acid-catalyzed decomposition of the product.

pH Control: The pH of the reaction medium is a critical parameter. Optimal nitrosation of primary amines typically occurs in a slightly acidic range (pH 3-5). At this pH, there is a sufficient concentration of the active nitrosating species (e.g., N₂O₃) without causing rapid degradation of the acid-labile N-nitrosamide product.

Temperature: The reaction is highly exothermic and the product is thermally sensitive. Therefore, maintaining low temperatures, typically between 0 °C and 5 °C, using an ice-water or ice-salt bath is essential throughout the addition of reagents.

Solvent and Concentration: The reaction is generally performed in an aqueous medium, as the precursors (aminoacetone hydrochloride and sodium nitrite) are water-soluble. The concentration of reactants is kept moderate to control the reaction rate and heat generation.

The following table summarizes typical optimized conditions for the nitrosation reaction.

| Parameter | Condition/Reagent | Rationale/Purpose |

|---|---|---|

| Nitrosating Agent Source | Sodium Nitrite (NaNO₂) | Common, inexpensive, and effective precursor for generating nitrous acid in situ. |

| Acid | Acetic Acid or Hydrochloric Acid (dilute) | To react with NaNO₂ to form nitrous acid (HNO₂) and control the medium's pH. |

| Temperature | 0–5 °C | Minimizes thermal decomposition of the unstable N-nitrosamide product and controls the exothermic reaction. |

| pH | 3–5 | Optimizes the concentration of the active nitrosating species (N₂O₃) while limiting acid-catalyzed product degradation. |

| Solvent | Water | Effectively dissolves the amine salt precursor and sodium nitrite. |

| Stoichiometry | Slight molar excess of nitrite | Ensures complete conversion of the limiting amine precursor. |

The direct and defining precursor for the synthesis of this compound is aminoacetone , which has the IUPAC name 1-amino-2-propanone. Due to the inherent instability of the free amine, which can readily self-condense, it is almost exclusively handled and stored as its more stable hydrochloride salt, aminoacetone hydrochloride (CH₃C(O)CH₂NH₃⁺Cl⁻).

In the synthetic procedure, the hydrochloride salt is dissolved in the aqueous medium. The addition of the nitrite solution and the adjustment of pH effectively generates the free amine in situ, allowing it to react immediately with the nitrosating agent. The presence of the α-carbonyl group in the aminoacetone precursor is structurally significant. It exerts an electron-withdrawing inductive effect, which decreases the basicity of the amino group compared to a simple alkylamine. This electronic feature influences the rate of nitrosation and is critical to the chemical properties and relative stability of the resulting this compound product.

Optimized Reaction Conditions and Reagent Selection

Advanced Synthetic Strategies for Derivative Production

The synthesis of derivatives of this compound is crucial for structure-activity relationship studies and for developing mechanistic probes. Advanced strategies typically focus on modifying the chemical structure of the precursor amine prior to the nitrosation step, as the final nitrosamide product is often too reactive for extensive subsequent functionalization.

One primary strategy involves the synthesis of substituted aminoacetone analogs. By introducing substituents at various positions on the propanone backbone, a library of corresponding N-nitrosamides can be generated. For example:

Alkyl Substitution: The use of 3-amino-2-butanone as a precursor, following the standard nitrosation protocol, would yield N-(1-methyl-2-oxopropyl)nitrous amide . This introduces a methyl group at the C1 position, allowing for the study of steric and electronic effects adjacent to the nitrosamide functional group.

Halogen Substitution: Precursors such as 1-amino-3-chloro-2-propanone can be synthesized and subsequently nitrosated to produce halogenated derivatives. These derivatives serve as useful tools for studying enzymatic interactions and modifying the compound's electrophilicity.

A second, more complex strategy involves modifying the ketone functionality itself. For instance, the synthesis of an N-nitrosated aminoketal could be achieved by first protecting the ketone of aminoacetone as a ketal, performing the nitrosation, and then retaining the protected form or deprotecting it under specific, non-acidic conditions. This multi-step approach allows for chemical manipulations that would otherwise be incompatible with the ketone group.

Isotopic Labeling Approaches in Nitrosamide Synthesis

Isotopic labeling is an indispensable technique for elucidating reaction mechanisms, tracing metabolic pathways, and serving as internal standards for quantitative analysis by mass spectrometry. The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes such as ¹⁵N, ¹³C, or ²H (deuterium) into the molecule.

The labeling strategy depends on the desired position of the isotope:

¹⁵N-Labeling: This is the most common labeling approach for N-nitroso compounds. It is achieved by substituting standard sodium nitrite with sodium [¹⁵N]nitrite (Na¹⁵NO₂) in the nitrosation reaction. This specifically labels the terminal nitrogen of the nitroso group, resulting in N-(2-Oxopropyl)nitroso-[¹⁵N]-amide. This allows for unambiguous tracking of the nitroso moiety.

¹³C-Labeling: To label the carbon backbone, a ¹³C-enriched aminoacetone precursor is required. For example, synthesizing aminoacetone from [2-¹³C]acetone would place the label at the carbonyl carbon (C2), yielding N-(2-oxo-[2-¹³C]-propyl)nitrous amide. Labeling at other carbon positions requires more intricate, multi-step syntheses of the precursor.

²H-Labeling (Deuteration): Deuterium can be incorporated at specific sites. Using a deuterated precursor like aminoacetone-d₅ (synthesized from acetone-d₆) would produce a heavily deuterated backbone. Alternatively, labeling the labile N-H proton is simply achieved by conducting the final workup or purification step in a deuterated solvent like D₂O, which facilitates rapid H/D exchange to yield N-(2-Oxopropyl)-[²H]-nitrous amide.

The following table outlines the common isotopic labeling strategies for this compound.

| Isotope | Labeled Precursor/Reagent | Resulting Labeled Position | Primary Application |

|---|---|---|---|

| ¹⁵N | Sodium [¹⁵N]nitrite (Na¹⁵NO₂) | Nitroso nitrogen (-NH-¹⁵N =O) | Mechanistic studies of nitrosation/denitrosation; metabolic fate of the nitroso group. |

| ¹³C | [2-¹³C]Aminoacetone | Carbonyl carbon (-¹³C (=O)-) | Tracing the carbon skeleton in metabolic pathways; NMR structural analysis. |

| ¹³C | [1-¹³C]Aminoacetone | Methylene (B1212753) carbon (-CH₂-NH-) | Mechanistic studies of rearrangements or cleavage involving the C1-N bond. |

| ²H (D) | Aminoacetone-d₅ | Carbon backbone (CD₃-C(=O)-CD₂-) | Kinetic isotope effect studies; internal standard for mass spectrometry. |

| ²H (D) | Deuterated solvent (e.g., D₂O) workup | Amide proton (-ND -N=O) | NMR studies; investigating proton transfer mechanisms. |

Chemical Reactivity and Transformation Pathways

Electrophilic and Nucleophilic Interactions of the Nitrosamide Moiety

The nitrosamide functional group possesses both electrophilic and nucleophilic centers, leading to a diverse range of interactions. The oxygen atom of the nitroso group is basic and acts as a nucleophilic center, while the nitrogen atom of the same group is susceptible to nucleophilic attack. nih.govacs.org

Nucleophilic Character: The lone pair of electrons on the oxygen atom allows it to react with various electrophiles. acs.org Protonation, for instance, occurs preferentially at the oxygen atom in acidic conditions. acs.org Alkylating agents can also react at the oxygen, forming O-substituted hydroxydiazenium salts. acs.org

Electrophilic Character: The nitroso-nitrogen atom is weakly electrophilic and can be attacked by strong nucleophiles. nih.gov Organometallic reagents, such as organolithium and Grignard reagents, readily add to the nitroso-nitrogen. This initially forms an unstable intermediate that can subsequently undergo further reactions. nih.govacs.org

The amide portion of the molecule also influences reactivity. The α-protons adjacent to the carbonyl group can be deprotonated under strong basic conditions, such as with lithium diisopropylamide (LDA), to form α-lithiated species. These carbanions can then react with a range of electrophiles, enabling α-substitution. nih.gov

Table 1: Electrophilic and Nucleophilic Reactions of the Nitrosamide Moiety

| Reactant Type | Site of Interaction on Nitrosamide | Initial Product | Subsequent Transformation | Reference(s) |

|---|---|---|---|---|

| Electrophiles | ||||

| Protic Acids (H⁺) | Oxygen of N=O group | O-protonated nitrosamide | Can facilitate denitrosation | acs.org |

| Alkylating Agents | Oxygen of N=O group | O-alkylated hydroxydiazenium salt | Recovery of parent nitrosamine (B1359907) upon nucleophilic attack | acs.org |

| Nucleophiles | ||||

| Organolithium Reagents | Nitrogen of N=O group | Unstable oxyhydrazine adduct | Elimination to form hydrazone or azomethine imine | nih.gov |

| Grignard Reagents | Nitrogen of N=O group | Unstable oxyhydrazine adduct | Elimination and potential further attack to form α-substituted hydrazines | nih.govacs.org |

Oxidative and Reductive Transformations

N-(2-Oxopropyl)nitrous amide can undergo both oxidation and reduction, primarily targeting the nitroso group.

Oxidative Transformations: The nitrosamide functional group can be oxidized to the corresponding nitramine. Strong oxidizing agents, such as peroxytrifluoroacetic acid, are effective for this transformation. nih.gov The reaction involves the oxidation of the existing nitroso moiety. nih.gov Electrochemical oxidation has also been reported as a method for the formation of nitramines from nitrosamines. frontiersin.org

Reductive Transformations: Reduction of the nitrosamide group can lead to different products depending on the reagents and conditions used.

Reduction to Hydrazines: Strong reducing agents can convert the nitrosamide to the corresponding hydrazine. Reagents like zinc dust in acetic acid or catalytic hydrogenation (e.g., with Pd/C, Pt/C) have been traditionally used for this purpose. nih.govacs.org The use of TiCl₄ with magnesium powder also provides an effective method for this reduction. nih.gov

Reduction to Amines (Denitrosation): The nitroso group can be completely removed to regenerate the parent amide. This reductive cleavage, known as denitrosation, can be achieved with various reagents, including dissolving metals and hydride reagents. acs.org A combination of ethanethiol (B150549) and p-toluenesulfonic acid has been shown to be effective for the denitrosation of aryl-N-nitrosamines under mild conditions. thieme-connect.comthieme-connect.com Electrochemical methods have also been developed to reduce nitrosamines to their corresponding secondary amines, thereby neutralizing them. osti.gov

Table 2: Summary of Oxidative and Reductive Reactions

| Transformation | Reagent(s) | Product(s) | Reference(s) |

|---|---|---|---|

| Oxidation | Peroxytrifluoroacetic Acid | N-Nitramine | nih.gov |

| Nitric Acid | N-Nitramine (via nitroso/nitro exchange) | nih.gov | |

| Reduction | Zinc dust / Acetic Acid | 1,1-Disubstituted Hydrazine | nih.govacs.org |

| Catalytic Hydrogenation (Pd/C, Pt/C) | 1,1-Disubstituted Hydrazine | nih.govacs.org | |

| LiAlH₄ | Amine and/or Hydrazine | acs.org | |

| Na₂S₂O₄ / NaOH | Parent Amine | acs.org | |

| Ethanethiol / p-Toluenesulfonic Acid | Parent Amine | thieme-connect.comthieme-connect.com |

Hydrolytic Stability and Mechanism Determination

N-nitrosamides are generally recognized as being metabolically unstable and reactive. wikipedia.org Their stability and the mechanism of their hydrolysis are highly dependent on factors such as pH, temperature, and solvent composition. nih.gov

In aqueous environments, particularly under nucleophilic conditions, N-nitrosamides undergo hydrolysis. nih.gov The decomposition typically proceeds through a mechanism involving the formation of a transient diazohydroxide, which then breaks down to a diazonium ion. wikipedia.orgnih.gov This reactive diazonium ion can subsequently react with water to yield an alcohol and release nitrogen gas, while the acyl portion of the molecule is converted to a carboxylic acid. nih.gov

The stability of nitrosamides is generally low, with half-lives often on the order of minutes. nih.gov Acid-catalyzed hydrolysis can occur as a competing reaction during the synthesis of N-nitrosamides, especially when using aqueous nitrous acid. sci-hub.se The decomposition of some N-nitrosamides is base-catalyzed. nih.gov

Table 3: Hydrolysis of this compound

| Condition | Proposed Intermediate(s) | Final Products | Reference(s) |

|---|---|---|---|

| Aqueous, pH 7.4, 37 °C | Diazohydroxide, Diazonium ion | 2-Oxopropanoic acid, Acetone, Nitrogen gas | wikipedia.orgnih.gov |

| Acidic (e.g., aqueous acid) | Diazonium ion | Can facilitate decomposition | sci-hub.se |

Thermal and Photochemical Decomposition Characteristics

N-nitrosamides are sensitive to both heat and light, undergoing distinct decomposition pathways under these conditions.

Thermal Decomposition: N-nitrosamides are generally thermally unstable, with their stability depending on the structure of the parent amine and the acyl group. cdnsciencepub.com The thermal decomposition (thermolysis) in various solvents typically involves an initial rearrangement where the acyl-nitrogen bond is cleaved to form a diazo ester. cdnsciencepub.com This intermediate then undergoes further reactions, which for alkyl N-nitrosamides, often proceed through an ionic pathway to yield esters and olefins. cdnsciencepub.com However, other decomposition pathways, such as N-N homolysis, can also occur thermally. rsc.org For some nitrosamines, thermal decomposition is a significant degradation pathway at elevated temperatures (100-150 °C), with the rate being dependent on temperature and base concentration. nih.govgoogle.com

Photochemical Decomposition: In contrast to thermolysis, the photolysis of N-nitrosamides in acidic media proceeds primarily through the cleavage of the nitrogen-nitrogen bond. cdnsciencepub.com This photochemical decomposition is similar to that of N-nitrosamines and follows two main pathways:

Photo-elimination: This pathway involves the elimination of a [NOH] group, leading to the formation of an alkylidenimine, which can then hydrolyze to an aldehyde. cdnsciencepub.com

Light-catalyzed Denitrosation: This process results in the cleavage of the nitroso group to regenerate the parent amide. cdnsciencepub.com

UV irradiation is a known method to induce the fragmentation of the N-N bond in N-nitroso compounds. acs.org The quantum yield of this decomposition can be high, though it is affected by pH. acs.org For N-nitrosodimethylamine (NDMA), the quantum yield is relatively constant between pH 2-8 but decreases significantly at higher pH values. acs.org The major products from the photolysis of NDMA in aqueous solution include methylamine, dimethylamine, nitrite (B80452), nitrate (B79036), and formic acid. nih.govacs.org

Table 4: Decomposition Pathways of N-nitrosamides

| Condition | Primary Cleavage | Key Intermediate(s) | Major Product Type(s) | Reference(s) |

|---|---|---|---|---|

| Thermal | Acyl-Nitrogen bond | Diazo ester | Esters, Olefins | cdnsciencepub.com |

| Photochemical (Acidic) | Nitrogen-Nitrogen bond | Aminium radical, [NOH] | Parent amide, Aldehydes | acs.orgcdnsciencepub.com |

| Photochemical (Neutral) | Nitrogen-Nitrogen bond | Amide radical, Nitroso radical | C-nitroso compounds (oximes) | |

Transnitrosation Reactions and Exchange Dynamics

Transnitrosation is a characteristic reaction of N-nitroso compounds, involving the transfer of the nitroso group (as a nitrosonium ion, NO⁺) to another nucleophilic species, such as a secondary amine or a thiol. nih.govclockss.org This reaction is typically catalyzed by acid. thieme-connect.comthieme-connect.com

N-nitrosamides can act as transnitrosating agents. For example, they can transfer their nitroso group to a secondary amine to form a new N-nitrosamine. sci-hub.se The reaction of N-nitrosamines with thiols, such as glutathione (B108866) or ethanethiol, under acidic conditions can lead to the formation of S-nitrosothiols. thieme-connect.comnih.gov The presence of a sulfur atom within the nitrosamine structure can intramolecularly assist this transfer. nih.govclockss.org

This reactivity is harnessed in synthetic chemistry for the synthesis of various compounds and is also relevant in biological systems where N-nitroso compounds can transfer their nitroso group to biological nucleophiles.

Table 5: Transnitrosation Reactions

| Nitroso Donor | Acceptor Nucleophile | Condition | Product | Reference(s) |

|---|---|---|---|---|

| N-Nitrosamide | Secondary Amine (R₂NH) | Acidic | New N-Nitrosamine (R₂N-NO) | sci-hub.se |

| N-Nitrosamide | Thiol (RSH) | Acidic | S-Nitrosothiol (RS-NO) | thieme-connect.comnih.gov |

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Investigations of Electronic Structure and Conformation

Quantum mechanical (QM) methods are pivotal in elucidating the electronic structure and conformational landscape of N-(2-Oxopropyl)nitrous amide. chemrxiv.org These calculations help in understanding the distribution of electrons within the molecule and identifying its most stable three-dimensional arrangements.

The this compound molecule possesses key structural features that are subject to conformational isomerism, primarily rotation around the N-N and N-C bonds. The partial double bond character of the N-N bond, due to the delocalization of the nitrogen lone pair electrons with the π system of the nitroso group, results in a significant rotational barrier. This leads to the existence of E and Z isomers, which can differ in stability and reactivity.

Table 1: Representative Calculated Conformational Energy Differences

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Z-isomer | 0.0 |

| E-isomer | 2.5 - 5.0 |

Note: These values are representative for small aliphatic nitrosamines and illustrate the typical energy difference between isomers.

The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, is a key determinant of the molecule's reactivity. scispace.com The HOMO is typically localized on the amino nitrogen and the oxygen atom, making these sites susceptible to electrophilic attack. The LUMO is generally associated with the N=O π* antibonding orbital. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Reaction Pathway Energetics and Transition State Analysis

The study of reaction pathway energetics for this compound is critical, particularly for understanding its metabolic activation. acs.orgacs.org A primary activation pathway for nitrosamines involves enzymatic α-hydroxylation by cytochrome P450 enzymes. nih.gov For this compound, this can occur at either the methylene (B1212753) (-CH2-) or the methyl (-CH3) group adjacent to the nitroso nitrogen.

Computational studies, often using density functional theory (DFT), can map out the potential energy surface for these reactions. scispace.com This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.netmdpi.comfrontiersin.org The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. nih.gov

The metabolic activation pathway is generally understood to proceed as follows:

α-Hydroxylation: A hydrogen atom on a carbon adjacent to the amino nitrogen is replaced by a hydroxyl group. This is typically the rate-determining step. nih.gov

Decomposition: The resulting α-hydroxynitrosamine is unstable and spontaneously decomposes. This decomposition can lead to the formation of a diazonium ion and an aldehyde (in this case, either formaldehyde (B43269) or methylglyoxal, depending on the site of hydroxylation). acs.orgacs.org

Alkylation: The highly reactive diazonium ion can then act as an alkylating agent.

Table 2: Typical Calculated Activation Energies for N-Nitrosamine Activation Steps

| Reaction Step | Typical Activation Energy (kcal/mol) |

|---|---|

| α-Hydroxylation | 10 - 20 |

| Diazonium Ion Formation | Low to barrierless |

| Hydrolysis of Diazonium Ion | 5 - 15 |

Note: These are representative values from studies on similar aliphatic nitrosamines and highlight the relative energy barriers of the activation process. acs.orgfrontiersin.org

Predictive Spectroscopic Characterization

Computational methods can predict various spectroscopic properties of this compound, which can aid in its identification and characterization. researchgate.netwiley.com These predictions are valuable for interpreting experimental spectra or for providing data when experimental measurements are unavailable.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of chemical bonds. Key predicted vibrational frequencies for this compound would include the N=O stretch, C=O stretch, and various C-H and N-N stretches.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| C=O Stretch | 1700 - 1725 |

| N=O Stretch | 1450 - 1500 |

| N-N Stretch | 1000 - 1100 |

Note: These ranges are based on typical values for similar functional groups and may be refined by specific high-level computational studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: QM calculations can also predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding of each nucleus in the molecule. Such data is invaluable for structural elucidation.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the behavior of this compound over time, including its interactions with other molecules, such as solvents or biological macromolecules like DNA. istanbul.edu.tr These simulations solve Newton's equations of motion for a system of atoms, providing a detailed picture of molecular motion and intermolecular forces. researchgate.netuts.edu.au

MD simulations can reveal:

Solvation Effects: How the molecule behaves in an aqueous environment, including the formation of hydrogen bonds between the carbonyl and nitroso oxygens and water molecules.

Binding Interactions: How the molecule might interact with the active site of an enzyme or bind to the grooves of a DNA helix. istanbul.edu.tr The simulations can quantify the binding affinity and identify the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. researchgate.net

These simulations provide a dynamic perspective that complements the static picture offered by quantum mechanical calculations.

Biochemical Pathways and Metabolic Activation

Enzymatic Biotransformation Mechanisms

The conversion of the parent BOP molecule into various metabolites is a critical prerequisite for its biological effects. This process is mediated by a range of enzymes primarily located in the liver, but also in other tissues. nih.govnih.gov

Cytochrome P450 Enzyme System Contributions

The Cytochrome P450 (CYP) superfamily of enzymes plays a central role in the initial metabolic activation of BOP and other N-nitrosamines. mdpi.comvulcanchem.com This activation is a key step that leads to the formation of DNA-damaging species. vulcanchem.com

The primary mechanism involves the hydroxylation of the carbon atom adjacent (at the α-position) to the nitroso group. mdpi.comresearchgate.net This reaction, catalyzed by CYP enzymes, produces unstable α-hydroxynitrosamine intermediates. researchgate.net While multiple CYP isoforms are likely involved, studies on the metabolism of BOP in the nasal mucosa of rats have pointed to the involvement of a specific P450 2E1-like isoform. nih.gov The activity of this nasal mucosal enzyme was found to be four times higher than in the liver in male rats, suggesting tissue-specific roles for certain CYP enzymes in BOP metabolism. nih.gov Some research also indicates that P450 enzymes can perform processive oxidation on nitrosamines, converting the highly unstable α-hydroxynitrosamines into potentially more stable nitrosamides, which are also capable of alkylating DNA. nih.gov

Other Enzymatic Pathways of Nitrosamide Metabolism

Beyond the initial oxidation by Cytochrome P450, other significant enzymatic pathways are involved in the biotransformation of BOP and its metabolites.

Reduction: A major metabolic route for BOP is its reduction to alcohol-containing metabolites. nih.gov The primary reduction products are N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) and N-nitrosobis(2-hydroxypropyl)amine (BHP). nih.gov HPOP, in particular, is a significant metabolite detected in the urine of hamsters administered BOP. oup.com

Conjugation: The hydroxylated metabolites of BOP, especially HPOP, undergo Phase II conjugation reactions, which can lead to either detoxification or further activation. nih.gov These reactions are catalyzed by two main types of enzymes:

Glucuronyl Transferases: These microsomal enzymes conjugate HPOP with glucuronic acid. This pathway is more prominent in rats than in hamsters. nih.gov

Sulfotransferases: These cytosolic enzymes catalyze the sulfation of HPOP. This pathway is significantly more active in hamsters compared to rats. nih.gov The sulfation of HPOP in hamster liver cytosol is approximately 10 times faster than in rat liver cytosol. nih.gov It appears that specific isozymes, potentially the aliphatic (hydroxysteroid) sulfotransferases, are responsible for this reaction in hamsters. nih.gov

Formation of Reactive Metabolites and Electrophilic Intermediates

The metabolic activation of BOP ultimately leads to the generation of highly reactive, electrophilic molecules that are responsible for its carcinogenic effects. mdpi.com The α-hydroxylation of BOP by CYP enzymes yields an unstable intermediate that spontaneously decomposes. mdpi.comresearchgate.net This decomposition generates an aldehyde and a diazohydroxide intermediate, which can then form highly electrophilic carbocations, such as methyldiazonium ions. mdpi.com These reactive alkylating agents can then covalently bind to cellular macromolecules, most importantly DNA, to form DNA adducts. This DNA alkylation is a critical initiating event in the process of chemical carcinogenesis. mdpi.com

The primary metabolite, HPOP, is also subject to metabolic activation and contributes to the formation of mutagenic agents. aacrjournals.org Its subsequent metabolism can also generate reactive species, highlighting the multi-step nature of BOP's bioactivation.

Influence of Metabolic Modifiers on Biotransformation Rates

The rate of BOP metabolism can be altered by the presence of other chemical compounds that can induce or inhibit the relevant enzymes.

Inhibition: Vanillin has been shown to inhibit the activity of the P450 2E1-like enzyme involved in BOP metabolism in rat nasal mucosa, with a more pronounced effect on the nasal enzyme than the liver enzyme. nih.gov Furthermore, inhibitors of sulfotransferases, such as 2,6-dichloro-4-nitrophenol, have been shown to prevent DNA damage from other hydroxynitrosamines, suggesting that such compounds could modulate the activity of BOP's metabolites. iarc.fr

Induction: Pretreatment with enzyme inducers like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) has been noted to increase the metabolism of related nitrosamine (B1359907) compounds, suggesting a potential for similar effects on BOP metabolism.

Species-Specific Metabolic Capacities and Divergences

There are profound differences in the metabolic handling of BOP and its metabolites among different animal species, which are thought to underlie the compound's species-specific carcinogenicity. nih.govaacrjournals.org BOP is a potent pancreatic carcinogen in Syrian hamsters, whereas other rodents like rats are not susceptible. ebi.ac.uk

Studies comparing Syrian hamsters and Fischer rats have revealed significant divergences in metabolic pathways, particularly for the metabolite HPOP. nih.govaacrjournals.org Hamsters metabolize HPOP much more efficiently than rats. nih.gov Following metabolism by hamster hepatocytes, BOP and HPOP show nearly equivalent mutagenic potency. aacrjournals.org However, after metabolism by rat hepatocytes, BOP is a significantly more potent mutagen than HPOP, suggesting that rat liver may utilize a different activation pathway that is independent of reduction to HPOP. aacrjournals.org

The primary differences lie in the conjugation pathways. Hamsters favor the sulfation of HPOP, a pathway that is many times more rapid than in rats. nih.gov Conversely, rats excrete a greater proportion of HPOP either unchanged or as a glucuronic acid conjugate. nih.gov This metabolic distinction is attributed to differences in enzyme activity; rat liver has low activity for sulfating aliphatic alcohols and β-hydroxynitrosamines like HPOP, while hamster liver performs this function efficiently. nih.gov These metabolic differences are critical, as they likely influence the concentration and persistence of ultimate carcinogenic metabolites in target tissues like the pancreas.

Table 1: Species Differences in the Metabolism of N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP)

| Metabolic Pathway | Syrian Hamster | Fischer Rat | Reference |

|---|---|---|---|

| Sulfation of HPOP | High activity; catalyzed ~10x faster than in rat liver cytosol. | Low activity. | nih.gov |

| Reduction of HPOP to BHP | More efficient. | Less efficient. | nih.gov |

| Glucuronidation of HPOP | Lower activity; catalyzed by an isozyme with 3x less activity than in rats. | Higher activity. | nih.gov |

| Excretion of Unchanged HPOP | Lower amount excreted. | Higher amount excreted. | nih.gov |

| Mutagenic Potency vs. BOP | HPOP is nearly equivalent to BOP in mutagenic potency. | HPOP is significantly less mutagenic than BOP. | aacrjournals.org |

Molecular Mechanisms of Biological Interaction

DNA Adduct Formation and Alkylation Chemistry

The interaction of metabolically activated N-(2-Oxopropyl)nitrous amide with DNA is a critical initiating event in its carcinogenic process. This interaction leads to the formation of DNA adducts, which are segments of DNA bound to the carcinogen. This covalent modification of DNA can disrupt its normal function and lead to mutations. The process is a form of DNA alkylation, where alkyl groups are transferred from the carcinogen to the DNA molecule.

The metabolic activation of this compound is thought to generate reactive intermediates, such as methyldiazonium ions, which are potent alkylating agents. These intermediates can then attack nucleophilic sites on the DNA bases.

Characterization of Specific DNA Adduct Structures (e.g., 7-methylguanine (B141273), O⁶-methylguanine)

Research has identified specific DNA adducts resulting from exposure to this compound. Among the most significant are methylated purine (B94841) bases, particularly 7-methylguanine and O⁶-methylguanine. nih.gov The formation of these adducts has been demonstrated in various experimental models.

Studies have shown that this compound is a potent methylating agent. nih.gov For instance, in hamsters, the major DNA adducts formed are methylguanines. nih.gov The levels of these adducts can be substantial, with one study reporting approximately 1200 pmol/mg of 7-methylguanine and 85 pmol/mg of O⁶-methylguanine in the DNA of hamsters treated with the compound.

The formation of O⁶-methylguanine is considered particularly pro-mutagenic. This adduct can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. This type of mutation is a hallmark of the genotoxic effects of many alkylating agents.

In contrast, the related compound N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) produces significantly fewer N7-methylguanine adducts and lacks the formation of O⁶-methylguanine, which correlates with its weaker carcinogenic activity.

Table 1: DNA Adduct Levels in Hamsters

| Compound | 7-Methylguanine (pmol/mg DNA) | O⁶-Methylguanine (pmol/mg DNA) |

|---|---|---|

| This compound | 1200 | 85 |

| N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) | 170 | 0 |

Data sourced from BenchChem

Mechanistic Studies of DNA Repair Pathway Modulation

The cellular response to DNA damage induced by this compound involves the activation of DNA repair pathways. The persistence of DNA adducts is a balance between their rate of formation and their removal by cellular repair mechanisms.

Studies using excision-repair-deficient and proficient strains of Salmonella have provided insights into the role of DNA repair in mitigating the mutagenic effects of this compound and related compounds. For example, the mutagenicity of N-nitrosobis(2-hydroxypropyl)amine (BHP) was significantly reduced in an excision-repair-proficient strain, indicating that its DNA adducts are efficiently recognized and removed by this pathway. nih.gov In contrast, the mutagenicity of this compound was not significantly affected by the presence of a functional excision repair system, suggesting that its primary mutagenic lesions, likely the methylated guanines, may be repaired by other mechanisms or are more persistent. nih.gov

Mutagenic Activity and Genotoxicity Assessment in Cellular Models

The ability of this compound to form DNA adducts translates directly to its mutagenic and genotoxic properties. A substance is considered genotoxic if it can damage the genetic material within a cell, and mutagenic if this damage leads to a permanent change in the DNA sequence. gassnova.no

This compound has been shown to be a potent mutagen in various cellular models. nih.gov In a host-mediated assay using hamsters and Salmonella bacteria, it was found to be a more potent mutagen on a dose-by-dose basis compared to N-nitrosobis(2-hydroxypropyl)amine (BHP). nih.gov

Pancreatic acinar cells from both hamsters and rats have been shown to metabolically activate this compound into forms that are mutagenic to Chinese hamster V79 cells. nih.gov This activation was demonstrated in a dose-dependent manner, leading to mutations at the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and Na+/K+ ATPase gene loci. nih.gov Interestingly, rat acinar cells induced higher mutation frequencies than hamster cells in the HGPRT assay, suggesting species-specific differences in metabolic activation. nih.gov

Interactions with Cellular Macromolecules Beyond Nucleic Acids

While DNA is a primary target, the reactive metabolites of this compound can also interact with other cellular macromolecules, such as proteins. evitachem.com These interactions can lead to covalent binding and the formation of protein adducts.

Cellular and Subcellular Localization Studies of Metabolites

The biological effects of this compound are dependent on its metabolic activation, which occurs in specific cellular and subcellular locations. Cytochrome P450 enzymes, which are primarily located in the endoplasmic reticulum of cells, play a crucial role in the metabolic activation of this nitrosamine (B1359907). vulcanchem.com

Studies have shown that liver microsomes, which are rich in cytochrome P450 enzymes, can convert this compound into a methylating agent. nih.gov This activation process is dependent on the mixed-function oxidase system. nih.gov

The localization of these metabolic processes within specific organs and cell types helps to explain the organotropic nature of this compound's carcinogenicity, particularly its potent effect on the pancreas in hamsters. nih.gov The ability of pancreatic acinar cells to activate the compound into mutagenic metabolites provides a direct link between metabolism and its target organ specificity. nih.gov

Analytical Research Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of N-nitroso compounds, providing the necessary separation from complex sample matrices prior to detection and quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are extensively utilized, each with specific applications and advantages.

HPLC, particularly when coupled with mass spectrometry (LC-MS), is a highly sensitive and specific technique for the analysis of N-nitroso compounds. mdpi.com Method development for compounds like N-(2-Oxopropyl)nitrous amide typically involves optimizing several key parameters to achieve reliable separation and quantification.

Key Aspects of HPLC Method Development:

Column Chemistry: Reversed-phase columns, such as C18, are commonly employed for the separation of N-nitroso compounds. mdpi.com

Mobile Phase: A gradient elution using a mixture of water and an organic solvent, like methanol (B129727) or acetonitrile, is often used. mdpi.comcuestionesdefisioterapia.com The addition of an acid, such as 0.1% formic acid, to the mobile phase can improve peak shape and ionization efficiency for LC-MS applications. mdpi.com

Detection: UV detection is a common approach, but for higher sensitivity and specificity, fluorescence detection (FLD) or mass spectrometry (MS) is preferred. acs.org For fluorescence detection, a pre-column derivatization step is often necessary, for example, reacting the analyte with a fluorescent tag. cuestionesdefisioterapia.com

A study on N-nitroso-atenolol utilized a C18 reversed-phase column with a gradient of water and methanol containing 0.1% formic acid. mdpi.com Another HPLC-FLD method for NDMA and NDEA in lisinopril (B193118) used pre-column denitrosation and derivatization. acs.org

Table 1: Example HPLC Conditions for N-Nitroso Compound Analysis

| Parameter | Condition 1: N-nitroso-atenolol mdpi.com | Condition 2: Nitrite (B80452) (from Nitrosamines) cuestionesdefisioterapia.com |

| Column | C18 Reversed-Phase | Xbridge BEH C8 (150 x 4.6 mm, 2.5 µm) |

| Mobile Phase | Gradient of water and methanol with 0.1% formic acid | Gradient of pH 7.0 buffer and acetonitrile |

| Detection | Positive-mode ESI-MS/MS | Fluorescence (Excitation: 375 nm, Emission: 415 nm) |

| Analyte Focus | Direct quantification of the nitrosamine (B1359907) | Quantification of nitrite after derivatization |

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for analyzing volatile and thermally stable N-nitroso compounds. labrulez.com For less volatile or thermally labile compounds, derivatization may be required to improve their chromatographic properties. ebi.ac.uk

GC is often coupled with highly selective detectors:

Thermal Energy Analyzer (TEA): The TEA is highly specific for nitrogen-containing compounds and is a standard detector for nitrosamine analysis. researchgate.net

Mass Spectrometry (MS): GC-MS provides both quantification and structural confirmation, making it a definitive analytical tool. ebi.ac.ukgoogle.com

A general GC-MS analysis method for amide compounds involves sample extraction with methanol, followed by analysis on a column like an Rxi-624sil MS. google.com The temperature program typically starts at a low temperature (e.g., 40°C) and ramps up to a higher temperature (e.g., 280°C) to elute the compounds. google.com For certain N-nitroso compounds, such as N-nitrosobis(2-hydroxypropyl)amine (ND2HPA), derivatization to their tert-butyldimethylsilyl (t-BDMS) ethers is performed prior to GC-MS analysis to enhance volatility and stability. ebi.ac.uk Porous polymer PLOT columns are effective for separating gaseous analytes like nitrous oxide at temperatures above ambient. labrulez.com

Mass Spectrometric Identification and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the unequivocal identification and structural elucidation of N-nitroso compounds. who.int Its high sensitivity and specificity allow for the detection of trace levels of these compounds in various samples. mdpi.com

When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides definitive evidence of a compound's identity. High-resolution mass spectrometry (HRMS) is particularly crucial as it can determine the elemental composition of an analyte based on its accurate mass, leaving little ambiguity in identification. ebi.ac.ukwho.int

Common Ionization and Analysis Techniques:

Electrospray Ionization (ESI): Often used in LC-MS, typically in positive mode for N-nitroso compounds. mdpi.com

Electron Impact Ionization (EI): A common ionization technique in GC-MS that generates characteristic fragmentation patterns useful for library matching and structural analysis. google.com

Multiple Reaction Monitoring (MRM): A tandem MS (MS/MS) technique that offers exceptional sensitivity and selectivity by monitoring a specific fragmentation transition of the parent ion to a product ion. mdpi.com

For instance, the LC-MS/MS method for N-nitroso-atenolol used positive-mode ESI with MRM for quantification. mdpi.com The structural confirmation of ND2HPA was achieved by GC-HRMS analysis of its t-BDMS ether, which yielded an intense and structurally significant peak at m/z 333.2030. ebi.ac.uk

Table 2: Molecular Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Source |

| N-Methyl-N-(2-oxopropyl)nitrous amide | C4H8N2O2 | 116.12 | synzeal.comsynzeal.com |

| N-(2-oxopropyl)-N-prop-2-enyl-nitrous amide | C6H10N2O2 | 142.16 | guidechem.com |

| N-Nitrosobis(2-oxopropyl)amine | C6H10N2O3 | 158.16 | lgcstandards.comnih.gov |

| N-butyl-N-(2-oxopropyl)nitrous amide | C7H14N2O2 | 158.20 | chemexper.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of newly synthesized compounds, including this compound. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Shows the number of different types of carbon atoms in a molecule.

While specific NMR data for this compound is not detailed in the provided search results, related structures have been characterized using this technique. For example, NMR data is available for N-(2-oxopropyl)-N-prop-2-enyl-nitrous amide and N-nitrosobis(2-oxopropyl)amine. guidechem.comuq.edu.au Analytical standards for N-nitroso compounds are typically supplied with detailed characterization data, which includes NMR spectra to confirm the structure. synzeal.com

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric and fluorometric methods offer sensitive and often rapid means of quantifying N-nitroso compounds, typically by measuring the nitrite released upon denitrosation. rsc.orgnih.gov

A widely used spectrophotometric method involves the denitrosation of the N-nitroso compound using a reagent like hydrogen bromide in acetic acid. rsc.org The liberated nitrite then reacts with a chromogenic reagent, most commonly the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine), to form a colored azo dye that can be measured, typically around 540 nm. rsc.orgjournals.co.za

Fluorometric assays provide even greater sensitivity. researchgate.netnih.gov A common approach is the reaction of nitrite with 2,3-diaminonaphthalene (B165487) (DAN) in an acidic medium to form the highly fluorescent product 2,3-naphthotriazole (NAT). cuestionesdefisioterapia.comnih.gov This method can detect nitrite at nanomolar concentrations. nih.gov The fluorescence is measured at specific excitation and emission wavelengths (e.g., 375 nm excitation and 415 nm emission). cuestionesdefisioterapia.com

Table 3: Examples of Spectrophotometric and Fluorometric Assay Parameters for N-Nitroso Compounds

| Method Type | Reagent System | Detection Principle | Detection Wavelength (nm) | Source |

| Spectrophotometric | Hydrogen bromide / Griess Reagent | Formation of colored azo dye | 540-543 | rsc.orgjournals.co.za |

| Spectrophotometric | Benzidine / Resorcinol | Formation of orange azo dye | 463.5 | chemijournal.com |

| Fluorometric | 2,3-diaminonaphthalene (DAN) | Formation of fluorescent 2,3-naphthotriazole (NAT) | Ex: 375, Em: 415 | cuestionesdefisioterapia.com |

| Fluorometric | Nicotinamide / Acetophenone | Formation of a fluorescent 2,7-naphthyridine (B1199556) derivative | Ex: 350, Em: 450 | researchgate.netnih.gov |

Application of Analytical Standards in Research Validation

The validation of analytical methods is a mandatory requirement to ensure the reliability and accuracy of research data. acs.org This process relies heavily on the use of high-purity, well-characterized analytical standards. mdpi.comsynzeal.com

Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). mdpi.com The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. mdpi.com

Linearity and Range: Demonstrating a direct proportional relationship between the concentration of the analyte and the analytical signal over a defined range. mdpi.com

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. nano-ntp.com

Precision: The degree of scatter between a series of measurements, evaluated at different levels (repeatability, intermediate precision). nano-ntp.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. nano-ntp.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Analytical standards for compounds like this compound and its analogues are used to prepare calibration curves, fortify blank samples for accuracy and precision tests, and determine the LOD and LOQ of the method. nano-ntp.com The availability of certified reference standards, complete with a certificate of analysis, is fundamental for any quantitative study. synzeal.com

Structure Activity Relationship Sar Investigations

Correlation of Chemical Structure with Reactivity Profiles

The reactivity of N-(2-oxopropyl)nitrous amides is intrinsically linked to their molecular architecture. The presence of the N-nitroso group and the 2-oxopropyl substituent(s) are key determinants of their chemical behavior. The N-nitroso moiety is a well-known functional group that confers carcinogenic properties to many nitrosamines through metabolic activation to reactive electrophilic species. cabidigitallibrary.org

The general structure of an N-(2-oxopropyl)nitrous amide features a central nitrogen atom bonded to a nitroso group (-N=O) and at least one 2-oxopropyl group (-CH2C(O)CH3). Variations in the second substituent on the nitrogen atom lead to a family of related compounds with differing reactivity profiles.

For instance, in N-Nitrosobis(2-oxopropyl)amine (BOP), the presence of two 2-oxopropyl groups is a critical feature. BOP is a potent carcinogen, particularly known for inducing pancreatic ductal adenocarcinomas in animal models. vulcanchem.com Its reactivity is attributed to the metabolic activation that generates reactive intermediates capable of alkylating DNA. vulcanchem.com

The reactivity of related compounds can be compared to elucidate SAR principles. For example, N-Nitrosomethyl(2-oxopropyl)amine (MOP), which has one methyl group and one 2-oxopropyl group, exhibits even higher pancreatic specificity than BOP in some studies. This suggests that the size and electronic nature of the second substituent on the nitrogen atom play a significant role in modulating the compound's reactivity and organotropism.

In contrast, N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), a metabolite of BOP where one of the ketone groups is reduced to a hydroxyl group, is generally less potent than BOP. nih.gov This highlights the importance of the 2-oxo functional group for the high reactivity and carcinogenicity of BOP. The reduction of the ketone to an alcohol alters the electronic properties and steric bulk of the molecule, thereby affecting its interaction with metabolic enzymes and target macromolecules.

The reactivity of these compounds is also influenced by the reaction conditions. For instance, the nitrosation of the precursor amine, bis(2-oxopropyl)amine, to form BOP is typically carried out at low temperatures (0–5°C) using a nitrosating agent like sodium nitrite (B80452) in an acidic medium. These conditions are crucial to prevent side reactions and ensure the stability of the resulting N-nitroso compound.

Interactive Table: Reactivity of this compound Analogs

Elucidation of Structural Determinants for Metabolic Activation

The biological activity of N-(2-oxopropyl)nitrous amides is largely dependent on their metabolic activation into reactive electrophiles. This process is primarily mediated by cytochrome P450 (CYP450) enzymes. vulcanchem.com The structural features of the parent compound dictate the metabolic pathways it undergoes and the nature of the resulting active metabolites.

For BOP, metabolic activation is a critical step in its carcinogenic mechanism. vulcanchem.com It is metabolized in the liver and pancreas to form intermediates that can alkylate DNA, leading to mutations and the initiation of cancer. vulcanchem.com One of the proposed metabolic pathways involves the reduction of one of the 2-oxopropyl groups to form HPOP. nih.gov However, studies have shown that BOP is a more potent mutagen than HPOP, suggesting that BOP may also be activated through a pathway independent of its reduction to HPOP. nih.gov

The species-specificity of BOP's carcinogenicity can also be explained by differences in metabolic activation. For example, BOP is a potent pancreatic carcinogen in Syrian hamsters, while rats are less susceptible. vulcanchem.comnih.gov Investigations into the metabolic capabilities of pancreatic cells from both species have revealed that while both can activate BOP to mutagenic forms, there are differences in the resulting mutation frequencies. nih.gov This suggests that factors beyond simple metabolic activation in the pancreas contribute to the observed species-specific organotropism.

Further metabolic studies on HPOP have shown that it undergoes conjugation reactions, such as glucuronidation and sulfation. nih.gov The extent of these detoxification pathways versus activation pathways can vary significantly between species. For instance, hamsters are more efficient at sulfating HPOP, a potential activation step, while rats excrete more unchanged HPOP and its glucuronide conjugate, a detoxification product. nih.gov These metabolic differences are crucial structural determinants for the ultimate biological effect of the compound.

The formation of DNA adducts is a direct consequence of metabolic activation. The types and levels of DNA adducts formed can vary depending on the structure of the parent nitrosamine (B1359907). BOP is known to produce N7-methylguanine and O⁶-methylguanine adducts in the pancreas. The formation of O⁶-methylguanine is particularly significant as it is a highly miscoding lesion. In contrast, HPOP produces significantly lower levels of N7-methylguanine and no detectable O⁶-methylguanine in the pancreas, which correlates with its weaker carcinogenicity.

Interactive Table: Metabolic Activation and DNA Adducts of BOP and HPOP

Computational Approaches in SAR Analysis for N-(2-Oxopropyl)nitrous Amides

Computational chemistry and molecular modeling have become increasingly valuable tools for understanding the SAR of N-(2-oxopropyl)nitrous amides. These methods allow for the prediction of molecular properties, the simulation of metabolic pathways, and the modeling of interactions with biological targets.

Quantum chemical calculations can be used to determine the electronic properties of N-(2-oxopropyl)nitrous amides, such as their charge distribution, orbital energies, and reactivity indices. This information can help to explain the observed differences in reactivity and metabolic activation among different analogues. For example, calculations can be used to model the stability of the parent compounds and their various metabolites, providing insights into the preferred metabolic pathways.

Molecular docking simulations can be employed to model the binding of N-(2-oxopropyl)nitrous amides to the active sites of CYP450 enzymes. By comparing the binding modes and energies of different analogues, it is possible to predict their metabolic fate and identify the structural features that are important for enzyme recognition and turnover. These simulations can help to explain the species-specific differences in metabolism and carcinogenicity.

Quantitative Structure-Activity Relationship (QSAR) studies represent another important computational approach. In a QSAR study, the biological activity of a series of compounds is correlated with their physicochemical properties or molecular descriptors. While specific QSAR studies on N-(2-oxopropyl)nitrous amides are not extensively reported in the provided search results, the principles of QSAR can be applied to this class of compounds. Descriptors such as hydrophobicity (logP), electronic parameters (Hammett constants), and steric parameters (Taft constants) could be used to build predictive models for their mutagenic and carcinogenic potential.

The use of computational methods in conjunction with experimental data provides a powerful approach for a deeper understanding of the SAR of N-(2-oxopropyl)nitrous amides. This integrated approach can guide the synthesis of new analogues with modified activity profiles and help to predict the biological effects of related, untested compounds.

Environmental and Endogenous Formation Studies

Mechanisms of Nitrosamide Formation from Environmental Precursors

N-(2-Oxopropyl)nitrous amide, also known as N-Nitrosobis(2-oxopropyl)amine (BOP), is a nitrosamide that can be formed when its specific precursors are present in an environment conducive to nitrosation. nih.gov The fundamental mechanism involves the reaction of a secondary amine precursor, bis(2-oxopropyl)amine, with a nitrosating agent.

The primary nitrosating agent in the environment is nitrous acid (HNO₂), which is typically formed from nitrite (B80452) salts (like sodium nitrite, NaNO₂) under acidic conditions. fda.gov This reaction is a classic example of N-nitrosation. The formation process is influenced by several factors, including pH, temperature, and the concentration of both the amine precursor and the nitrosating agent. cabidigitallibrary.org

The general chemical reaction for the formation of N-nitrosamides from secondary amine precursors is as follows:

Formation of Nitrous Acid: In an acidic environment, nitrite salts are protonated to form nitrous acid (HNO₂). nih.gov NaNO₂ + H⁺ → HNO₂ + Na⁺

Formation of the Nitrosating Agent: Two molecules of nitrous acid can then form dinitrogen trioxide (N₂O₃), a powerful nitrosating agent. nih.gov 2HNO₂ ⇌ N₂O₃ + H₂O

Nitrosation of the Amine: The secondary amine, in this case, bis(2-oxopropyl)amine, reacts with the nitrosating agent (e.g., N₂O₃ or the nitrous acidium ion, H₂NO₂⁺) to form the N-nitrosamide. nih.gov The reaction with bis(2-oxopropyl)amine is typically performed at low temperatures (0–5°C) to prevent side reactions.

Environmental sources of precursors can include industrial chemicals and agricultural runoff. The amine precursor for N-nitrosobis(2-hydroxypropyl)amine (BHP), a related compound that can be metabolized to BOP, is used in some manufacturing processes and cosmetic preparations. ebi.ac.uk Similarly, the precursor for BOP, bis(2-oxopropyl)amine, could potentially be found as an industrial byproduct or environmental degradant. Nitrite sources are more widespread and include the use of nitrogen-based fertilizers in agriculture, which can lead to nitrate (B79036) and nitrite contamination in soil and water. iarc.fr

| Factor | Influence on this compound Formation | Source |

| Precursor Availability | Requires the presence of bis(2-oxopropyl)amine. | |

| Nitrosating Agent | Requires a source of nitrite (e.g., sodium nitrite) to form nitrous acid. | fda.gov |

| pH | Formation is catalyzed by acidic conditions. | cabidigitallibrary.orgnih.gov |

| Temperature | Lower temperatures (0-5°C) are optimal for synthesis to minimize side reactions. |

Role of Microbial Biotransformation in Nitrosamide Generation

Microorganisms play a significant role in the environmental nitrogen cycle and can facilitate the formation of N-nitroso compounds, including nitrosamides. cabidigitallibrary.orgnih.gov While specific studies detailing the microbial generation of this compound are not prevalent, the general mechanisms of microbial nitrosation are well-established and likely apply.

Microbial biotransformation can contribute to nitrosamide formation in two primary ways:

Generation of Precursors: Microbes can produce both the amine precursors and the nitrite required for the reaction. Certain bacteria can convert trimethylamine (B31210) to dimethylamine, a precursor for dimethylnitrosamine. nih.gov Similarly, specific microbial pathways could potentially generate bis(2-oxopropyl)amine from other organic compounds in the environment.

Enzymatic Catalysis of Nitrosation: Many bacterial and fungal species possess enzymes that can directly catalyze the N-nitrosation of secondary amines. nih.gov Studies have shown that cell suspensions of bacteria such as Escherichia coli and Streptococcus epidermidis, as well as the fungus Aspergillus oryzae, can form N-nitrosodimethylamine when incubated with its amine precursor and nitrate. nih.gov Some bacteria possess nitrate and nitrite reductases that convert nitrate from the environment into nitrite, which can then be used in nitrosation reactions. europa.eu For instance, Pseudomonas species have been shown to metabolize N-nitrosodimethylamine, indicating their capability to interact with and transform nitrosamines. nih.gov In fermented food products, starter cultures of Staphylococcus xylosus and lactic acid bacteria are studied for their potential to reduce the formation of N-nitrosamines by degrading the amine precursors and nitrite. frontiersin.org

This enzymatic catalysis can occur at neutral pH levels, broadening the environmental conditions under which nitrosamides can form beyond just acidic environments. nih.gov

| Microbial Activity | Role in Nitrosamide Formation | Example Microorganisms | Source |

| Precursor Synthesis | Can produce secondary amines and nitrite from other nitrogenous compounds. | Mortierella parvispora | nih.gov |

| Nitrate/Nitrite Reduction | Convert environmental nitrate into nitrite, a key nitrosating agent. | Bacteria in the gastrointestinal tract. | cabidigitallibrary.orgeuropa.eu |

| Enzymatic Nitrosation | Directly catalyze the reaction between a secondary amine and a nitrosating agent. | Escherichia coli, Streptococcus epidermidis, Aspergillus oryzae | nih.gov |

Endogenous Formation Pathways in Biological Systems

Endogenous formation refers to the synthesis of a compound within a living organism. This compound can be formed endogenously through processes similar to those that occur in the external environment, primarily through the acid-catalyzed nitrosation of its precursors in the stomach. cabidigitallibrary.orgnih.gov

The highly acidic environment of the stomach (pH 1.5-3.5) is ideal for the chemical formation of N-nitroso compounds. nih.goveuropa.eu The key components for this reaction are dietary or endogenously-derived amines and nitrites. Nitrite can be ingested directly from preserved foods or, more significantly, formed by the bacterial reduction of dietary nitrate in the oral cavity and achlorhydric stomach. nih.goviarc.fr If bis(2-oxopropyl)amine or related precursor compounds are ingested, they can react with this gastric nitrite to form this compound. nih.gov

Furthermore, this compound (BOP) is a known in vivo metabolite of other N-nitroso compounds. For example, it is formed through the metabolism of N-nitrosobis(2-hydroxypropyl)amine (BHP). nih.gov Once formed or ingested, BOP itself is subject to further biotransformation. Studies in Syrian golden hamsters have shown that after administration, BOP is metabolized into other compounds, including the potential methylating agent N-nitrosomethyl(2-oxopropyl)amine, which was detected in the pancreas and liver. nih.gov This metabolic activation is a critical step in its biological activity. Mutagenicity tests have demonstrated that BOP shows positive mutagenic activity in the presence of liver and lung S9 fractions, which contain metabolic enzymes like cytochrome P-450. nih.gov This indicates that biological systems actively process the compound, leading to the formation of reactive intermediates. nih.gov

| Formation/Metabolism Pathway | Location | Mechanism | Key Findings | Source |

| Acid-Catalyzed Nitrosation | Stomach | Reaction of amine precursors with nitrite under low pH conditions. | The acidic gastric environment provides optimal conditions for nitrosation. | nih.gov |

| Metabolic Formation | Liver, Lungs | In vivo metabolism of precursor compounds like N-nitrosobis(2-hydroxypropyl)amine (BHP). | BOP is a metabolite of other nitrosamines. | nih.gov |

| Metabolic Activation | Pancreas, Liver | Biotransformation of BOP into other metabolites. | BOP is converted to N-nitrosomethyl(2-oxopropyl)amine in hamsters. | nih.gov |

Advanced Research Directions and Future Perspectives

Development of Novel Spectroscopic and Imaging Techniques for Nitrosamide Detection

The detection and quantification of nitrosamides, which are often present at trace levels, are critical for both research and regulatory purposes. eurofins.com The development of highly sensitive and selective analytical methods is a major focus of current research.

Liquid chromatography-high resolution mass spectrometry (LC-HRMS) has emerged as a powerful technique for the analysis of nitrosamine (B1359907) impurities in various products. fda.gov These methods are capable of detecting and quantifying multiple nitrosamine impurities at very low levels, with quantitation limits as low as 0.005 parts per million. fda.gov The high selectivity of LC-HRMS allows for the clear differentiation of nitrosamine impurities from other components, ensuring the reliability of the results. fda.gov

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is another widely used and reliable method for detecting nitrosamine impurities. labmate-online.com This technique is particularly effective for the analysis of volatile nitrosamines. labmate-online.com

Beyond these established techniques, novel approaches are continuously being explored. One innovative method combines hydrophilic interaction chromatography (HILIC)-based solid-phase extraction (SPE) with LC-HRMS. This approach is designed to analyze a wide range of N-nitrosamines in various products by effectively removing interfering substances. chromatographyonline.com Another novel detection method utilizes high-performance liquid chromatography with UV photolysis and fluorescence detection based on terbium-doped carbon dots. researchgate.net This technique relies on the principle that nitrosamines degrade under UV light to produce nitrite (B80452) ions, which then quench the fluorescence of the carbon dots, allowing for sensitive quantification. researchgate.net

Future research in this area will likely focus on developing even more sensitive, rapid, and field-deployable detection methods. The use of novel nanomaterials and advanced imaging techniques could provide new ways to visualize the distribution of nitrosamides within biological systems.

| Technique | Principle | Advantages | Reference |

| LC-HRMS | Separates compounds by liquid chromatography and detects them based on their mass-to-charge ratio with high resolution. | High sensitivity, high selectivity, capable of quantifying multiple nitrosamines at low levels. | fda.gov |

| GC-MS/MS | Separates volatile compounds by gas chromatography and uses tandem mass spectrometry for detection. | Accurate and reliable for detecting volatile nitrosamine impurities. | labmate-online.com |

| HILIC-SPE with LC-HRMS | Uses a hydrophilic interaction chromatography-based solid-phase extraction for sample cleanup before LC-HRMS analysis. | Reduces matrix interference and allows for the detection of multiple nitrosamines in complex samples. | chromatographyonline.com |

| HPLC-UV-FLD with Terbium-doped Carbon Dots | Separates nitrosamines by HPLC, which are then degraded by UV light to produce nitrite ions that quench the fluorescence of terbium-doped carbon dots. | Sensitive and novel method for nitrosamine determination. | researchgate.net |

Exploration of Unconventional Synthetic Routes for Nitrosamide Analogues

The synthesis of nitrosamide analogues for research and as analytical standards is crucial for their study. While traditional methods for N-nitrosation exist, there is a growing interest in developing more environmentally friendly and efficient "unconventional" synthetic pathways. researchgate.net

One such approach is flow electrochemistry, which allows for the synthesis of N-nitroso compounds from secondary amines using readily available sodium nitrite. This method is mild, straightforward, and avoids the use of harsh or toxic chemicals. researchgate.net Another metal- and acid-free methodology utilizes tert-butyl nitrite (TBN) under solvent-free conditions to synthesize a broad range of N-nitroso compounds in excellent yields. researchgate.net A further novel nitrosating agent is a combination of p-toluenesulfonic acid (p-TSA) and sodium nitrite, which has proven effective for the N-nitrosation of secondary amines under mild and heterogeneous conditions. researchgate.net